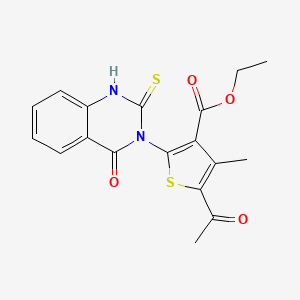
ethyl 5-acetyl-4-methyl-2-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-ACETYL-4-METHYL-2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-ACETYL-4-METHYL-2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-THIOPHENECARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazoline core, introduction of the thiophene ring, and subsequent functionalization to introduce the ethyl ester and acetyl groups. Common reagents used in these reactions include acetic anhydride, sulfur, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-ACETYL-4-METHYL-2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and quinazoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound.
Scientific Research Applications
ETHYL 5-ACETYL-4-METHYL-2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-THIOPHENECARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ETHYL 5-ACETYL-4-METHYL-2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-ACETYL-5-OXOHEXANOATE: Another ester compound with potential biological activities.
Indole Derivatives: Compounds with a similar heterocyclic structure and diverse biological activities.
Uniqueness
ETHYL 5-ACETYL-4-METHYL-2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups and the presence of both quinazoline and thiophene rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H16N2O4S2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
ethyl 5-acetyl-4-methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)thiophene-3-carboxylate |
InChI |
InChI=1S/C18H16N2O4S2/c1-4-24-17(23)13-9(2)14(10(3)21)26-16(13)20-15(22)11-7-5-6-8-12(11)19-18(20)25/h5-8H,4H2,1-3H3,(H,19,25) |
InChI Key |
HJJHGEMWYMLCIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)N2C(=O)C3=CC=CC=C3NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















